(2,4-Diaminophenyl)boronic acid
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Overview
Description
(2,4-Diaminophenyl)boronic acid is an organoboron compound characterized by the presence of two amino groups attached to a phenyl ring, which is further bonded to a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diaminophenyl)boronic acid typically involves the borylation of 2,4-diaminophenyl derivatives. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: (2,4-Diaminophenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
(2,4-Diaminophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4-Diaminophenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing applications and as an enzyme inhibitor . The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
- Phenylboronic acid
- 3,4-Diaminophenylboronic acid
- 4-Aminophenylboronic acid
Comparison: (2,4-Diaminophenyl)boronic acid is unique due to the presence of two amino groups at the 2 and 4 positions on the phenyl ring, which significantly influences its chemical reactivity and binding properties. Compared to phenylboronic acid, it has enhanced nucleophilicity and can form more stable complexes with diols. The presence of two amino groups also allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C6H9BN2O2 |
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Molecular Weight |
151.96 g/mol |
IUPAC Name |
(2,4-diaminophenyl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H,8-9H2 |
InChI Key |
OMOPMHHOAMPUJU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N)N)(O)O |
Origin of Product |
United States |
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